CYP83B1 vs. CYP83A1 Differential Affinity: 3-Fold Lower Km and 5.6-Fold Higher Catalytic Efficiency for Phenylacetaldoxime
In a direct head-to-head kinetic comparison using recombinant Arabidopsis CYP83 enzymes expressed in yeast, benzeneacetaldehyde oxime (phenylacetaldoxime) exhibited a Km of 188 ± 23 μM for CYP83B1 versus 556 ± 92 μM for CYP83A1—a 3-fold difference in affinity favoring CYP83B1 [1]. The catalytic efficiency (Kcat/Km) was 0.25 for CYP83B1 versus 0.045 for CYP83A1, representing an approximately 5.6-fold advantage for CYP83B1 [1]. By comparison, indole-3-acetaldoxime (the tryptophan-derived analog) showed a 50-fold Km difference between the same two enzymes (3.1 μM vs. 150 μM), while p-hydroxyphenylacetaldoxime showed Km values of 65 μM (CYP83B1) and 156 μM (CYP83A1), placing phenylacetaldoxime at an intermediate position in the aromatic aldoxime affinity hierarchy [1].
| Evidence Dimension | CYP83B1 vs. CYP83A1 enzyme kinetics – Substrate affinity and catalytic efficiency |
|---|---|
| Target Compound Data | CYP83B1: Km = 188 ± 23 μM, Kcat/Km = 0.25; CYP83A1: Km = 556 ± 92 μM, Kcat/Km = 0.045 |
| Comparator Or Baseline | Indole-3-acetaldoxime: CYP83B1 Km = 3.1 ± 0.4 μM, CYP83A1 Km = 150 ± 15 μM (50-fold difference); p-Hydroxyphenylacetaldoxime: CYP83B1 Km = 65 ± 8 μM, CYP83A1 Km = 156 ± 16 μM (2.4-fold difference) |
| Quantified Difference | Phenylacetaldoxime: 3-fold lower Km and ~5.6-fold higher Kcat/Km for CYP83B1 vs. CYP83A1. Indole-3-acetaldoxime: 50-fold Km difference. p-Hydroxyphenylacetaldoxime: 2.4-fold Km difference. |
| Conditions | 14C-labeled oxime substrates; recombinant CYP83A1 and CYP83B1 heterologously expressed in Saccharomyces cerevisiae; cysteine as nucleophile; pH and temperature optimized for each enzyme |
Why This Matters
This kinetic fingerprint dictates which CYP isoform predominantly metabolizes benzeneacetaldehyde oxime in vivo and defines its position in the glucosinolate biosynthetic channeling hierarchy—critical for metabolic engineering studies where substrate flux partitioning must be predicted.
- [1] Naur P, Petersen BL, Mikkelsen MD, et al. CYP83A1 and CYP83B1, Two Nonredundant Cytochrome P450 Enzymes Metabolizing Oximes in the Biosynthesis of Glucosinolates in Arabidopsis. Plant Physiol. 2003 Sep;133(1):63-72. Table I. doi: 10.1104/pp.102.019240. PMCID: PMC196579. View Source
